Cas no 891782-60-8 (7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one structure
891782-60-8 structure
Product Name:7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one
CAS 번호:891782-60-8
MF:C9H8BrNO
메가와트:226.06992149353
MDL:MFCD08437642
CID:714468
PubChem ID:25067330
Update Time:2024-10-26

7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 화학적 및 물리적 성질

이름 및 식별자

    • 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
    • 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
    • 1(2H)-Isoquinolinone,7-bromo-3,4-dihydro-
    • 7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one
    • 7-bromo-3,4-dihydro-1(2H)-isoquinolinone
    • DRDDOAWCDDBYHZ-UHFFFAOYSA-N
    • BDBM50126165
    • AB45191
    • SY024204
    • AB1010387
    • AB0027381
    • ST2412506
    • W9209
    • AM20041346
    • 1(2H)-Isoquinolinone,7-bromo-3,4-
    • 7-Bromo-3,4-dihydro-1(2H)-isoquinolinone (ACI)
    • EN300-109389
    • MFCD08437642
    • CHEMBL3629673
    • J-519124
    • FS-3440
    • DTXSID10648634
    • 891782-60-8
    • CS-D0454
    • Z1209452761
    • AC-28296
    • 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, AldrichCPR
    • SCHEMBL123731
    • AKOS013546646
    • DB-078314
    • MDL: MFCD08437642
    • 인치: 1S/C9H8BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
    • InChIKey: DRDDOAWCDDBYHZ-UHFFFAOYSA-N
    • 미소: O=C1C2C(=CC=C(C=2)Br)CCN1

계산된 속성

  • 정밀분자량: 224.97900
  • 동위원소 질량: 224.97893g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 195
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 29.1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 1.9

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.559±0.06 g/cm3 (20 ºC 760 Torr)
  • 융해점: No data available
  • 비등점: 438.4°C at 760 mmHg
  • 플래시 포인트: 219.0±28.7 °C
  • PSA: 29.10000
  • LogP: 2.06380
  • 증기압: No data available

7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 보안 정보

7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 세관 데이터

  • 세관 번호:2933790090
  • 세관 데이터:

    ?? ?? ??:

    2933790090

    개요:

    2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%

7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A189000963-1g
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
891782-60-8 95%
1g
$171.16 2023-08-31
Alichem
A189000963-5g
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
891782-60-8 95%
5g
$579.82 2023-08-31
Alichem
A189000963-10g
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
891782-60-8 95%
10g
$941.13 2023-08-31
TRC
B292890-10mg
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
891782-60-8
10mg
$ 50.00 2022-06-07
TRC
B292890-50mg
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
891782-60-8
50mg
$ 135.00 2022-06-07
TRC
B292890-100mg
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
891782-60-8
100mg
$ 230.00 2022-06-07
Ambeed
A190261-100mg
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
891782-60-8 97%
100mg
$18.0 2025-04-15
Ambeed
A190261-1g
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
891782-60-8 97%
1g
$27.0 2025-04-15
Ambeed
A190261-250mg
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
891782-60-8 97%
250mg
$22.0 2025-04-15
Ambeed
A190261-5g
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
891782-60-8 97%
5g
$103.0 2025-04-15

7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ,  Water ;  6 h, 100 °C
참조
Reverse regioselective Cp*Co(III)-catalyzed [4+2] C-H annulation of N-chloroamides with vinyl silanes: synthesis of 4-silylated isoquinolones and its application for the synthesis of 3,4-dihydroisoquinolones
Ghosh, Arijit; Rana, Tamanna; Bhaduri, Nilanjan; Pawar, Amit B., ChemRxiv, 2023, 1, 1-6

합성 방법 2

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0 °C; 1 - 2 h, rt
1.2 Reagents: Water ;  cooled
참조
Facile synthesis of 5- to 7-membered benzolactam compounds via strongly facilitated electrophilic aromtic substitution reaction
Kurouchi, Hiroaki; Otani, Yuko; Ohwada, Tomohiko, Heterocycles, 2016, 93(2), 705-713

합성 방법 3

반응 조건
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0 °C; 2 h, 20 °C
1.2 Solvents: Water ;  cooled
참조
Protonation Switching to the Least-Basic Heteroatom of Carbamate through Cationic Hydrogen Bonding Promotes the Formation of Isocyanate Cations
Kurouchi, Hiroaki; Sumita, Akinari; Otani, Yuko; Ohwada, Tomohiko, Chemistry - A European Journal, 2014, 20(28), 8682-8690

7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one Raw materials

7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one Preparation Products

7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:891782-60-8)7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE
주문 번호:sfd11479
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:35
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:891782-60-8)7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one
주문 번호:A861292
인벤토리 상태:in Stock
재다:10g/25g/100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:29
가격 ($):156.0/389.0/1283.0
Email:sales@amadischem.com
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:891782-60-8)7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE
sfd11479
순결:99.9%
재다:200kg
가격 ($):문의
Email
Amadis Chemical Company Limited
(CAS:891782-60-8)7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one
A861292
순결:99%/99%/99%
재다:10g/25g/100g
가격 ($):156.0/389.0/1283.0
Email